2-(5-Aminopyridin-2-yl)acetonitrile
Overview
Description
2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Synthesis of Arylpyrazino[1,2-a]pyrimidine Derivatives : An efficient synthesis of arylpyrazino[1,2-a]pyrimidine-ylidene acetonitriles, utilizing 2-aminopyrazine, has been achieved. This process is important for the creation of various pyrimidine derivatives (Pratap et al., 2007).
Formation of 2-Aminopyridinium Complexes : 2-Aminopyridinium complexes, synthesized from acetonitrile solutions, demonstrate significant interactions and crystal structures, contributing to our understanding of pyridine derivatives (Luque et al., 1997).
Spectroscopic Studies
- Spectroscopic Analysis of Hydrogen Bonded Charge Transfer Complexes : Spectroscopic studies of charge transfer complexes involving 2-aminopyridine have elucidated their formation and properties in various solvents, providing insights into the behavior of aminopyridine derivatives (Al-Ahmary et al., 2011).
Binding Modes and Complex Formation
Binding Modes with Ruthenium(II) Fragments : The bonding modes of 2-aminopyridine with ruthenium(II) fragments have been explored, revealing diverse interactions and implications for coordination chemistry (Standfest-Hauser et al., 2003).
Formation of Lanthanide Podates : Research on the formation of heterodinuclear complexes with 2-aminopyridine derivatives has expanded our understanding of luminescent properties and metal-ligand interactions (Piguet et al., 1996).
Molecular Imprinting and Polymerization
Molecular Imprinting Studies : The molecular imprinting of 2-aminopyridine in various polymerizations has been investigated, revealing insights into the specificity and efficiency of imprinting processes (Cummins et al., 2005).
Polymer-modified Electrodes : Electrochemical oxidation of aminopyridines, including 2-aminopyridine, has led to the preparation of polymer-modified electrodes with semiconducting properties, opening up potential applications in chemical sensing (Park et al., 1996).
Safety and Hazards
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOAQCUCHWHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619257 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883993-15-5 | |
Record name | (5-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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